6-fluoro-N,4-dimethylpyridin-3-amine
Description
6-Fluoro-N,4-dimethylpyridin-3-amine is a fluorinated pyridine derivative featuring a dimethylamine group at position 3, a methyl group at position 4, and a fluorine atom at position 6. Its molecular formula is C₇H₁₀FN₃, with a molecular weight of 155.18 g/mol. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methyl) substituents, which may influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
6-fluoro-N,4-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H9FN2/c1-5-3-7(8)10-4-6(5)9-2/h3-4,9H,1-2H3 |
InChI Key |
AFJAKWJSYXCYPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1NC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N,4-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with a fluorinating agent like Bu4N+F− in DMF at 20°C can yield 2-fluoro-3-bromopyridine . Another method involves the use of N-fluoropyridinium salts, which can be prepared by reacting the corresponding pyridine with F2/N2 in the presence of a strong acid .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N,4-dimethylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
6-fluoro-N,4-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their unique properties.
Mechanism of Action
The mechanism by which 6-fluoro-N,4-dimethylpyridin-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Structural and Functional Insights:
Halogenation Effects :
- Fluorine at position 6 (as in the target compound) reduces metabolic degradation compared to bromine or chlorine, which are bulkier and may hinder binding .
- Chlorine and bromine analogs (e.g., 6-bromo-2,4-dimethylpyridin-3-amine) are often intermediates in drug synthesis due to their reactivity in cross-coupling reactions .
Substituent Positionality: Methyl groups at positions 2 and 4 (e.g., 6-bromo-2,4-dimethylpyridin-3-amine) introduce steric effects that can block unwanted interactions in receptor binding .
Core Heterocycle Differences :
Pharmacological Potential:
- Analogs like 6'-fluoro-N,N-dimethyl spiro compounds (e.g., Cebranopadol) are used in pain management, suggesting that the dimethylamine group in the target compound may play a role in opioid receptor modulation .
- Fluorinated pyridines are prioritized in drug discovery for their balance of stability and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
